Ammonium O,O-diphenyl dithiophosphate
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Overview
Description
Ammonium O,O-diphenyl dithiophosphate (ADD) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry and physiology. ADD is a white powder that is soluble in water and has a molecular formula of (C6H5O)2PS2NH4. This compound is a member of the dithiophosphate family of chemicals, which are widely used as metal collectors in the mining industry. ADD has also been found to have potential applications in the medical field due to its unique biochemical and physiological properties.
Mechanism Of Action
The mechanism of action of Ammonium O,O-diphenyl dithiophosphate is not fully understood, but it is thought to involve the inhibition of certain enzymes in the body. Specifically, Ammonium O,O-diphenyl dithiophosphate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can have various physiological effects.
Biochemical And Physiological Effects
Ammonium O,O-diphenyl dithiophosphate has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. In addition, Ammonium O,O-diphenyl dithiophosphate has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Ammonium O,O-diphenyl dithiophosphate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it has been extensively studied and its properties are well understood. However, there are also some limitations to the use of Ammonium O,O-diphenyl dithiophosphate in laboratory experiments. For example, it can be difficult to obtain pure samples of Ammonium O,O-diphenyl dithiophosphate, and it can be challenging to control the concentration of Ammonium O,O-diphenyl dithiophosphate in solution.
Future Directions
There are a number of potential future directions for research on Ammonium O,O-diphenyl dithiophosphate. One area of interest is the development of new synthetic methods for Ammonium O,O-diphenyl dithiophosphate that are more efficient and cost-effective. In addition, there is ongoing research into the potential medical applications of Ammonium O,O-diphenyl dithiophosphate, particularly as a treatment for cancer and bacterial infections. Finally, there is interest in exploring the potential of Ammonium O,O-diphenyl dithiophosphate as a catalyst in various chemical reactions.
Synthesis Methods
Ammonium O,O-diphenyl dithiophosphate can be synthesized through a simple reaction between ammonium hydroxide and O,O-diphenyl phosphorodithioate. The reaction takes place in an aqueous solution and is typically carried out at room temperature. The resulting product is then filtered and dried to obtain a pure white powder.
Scientific Research Applications
Ammonium O,O-diphenyl dithiophosphate has been extensively studied in the scientific community due to its potential applications in various fields. In the medical field, Ammonium O,O-diphenyl dithiophosphate has been shown to have antitumor properties and has been investigated as a potential treatment for cancer. In addition, Ammonium O,O-diphenyl dithiophosphate has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections.
properties
CAS RN |
1085-35-4 |
---|---|
Product Name |
Ammonium O,O-diphenyl dithiophosphate |
Molecular Formula |
C12H14NO2PS2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
azanium;diphenoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H11O2PS2.H3N/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h1-10H,(H,16,17);1H3 |
InChI Key |
VWEOUWFQTQSZTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)[S-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)[S-].[NH4+] |
Other CAS RN |
1085-35-4 |
Origin of Product |
United States |
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